molecular formula C2H5ClO B122097 2-Chloroethanol-1,1,2,2-d4 CAS No. 117067-62-6

2-Chloroethanol-1,1,2,2-d4

Cat. No. B122097
M. Wt: 84.54 g/mol
InChI Key: SZIFAVKTNFCBPC-LNLMKGTHSA-N
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Description

2-Chloroethanol is a chlorinated organic chemical compound with potential applications and implications in various fields, including industrial processes and environmental sciences. It is known to be a reaction product between ethylene oxide and free chloride ions, which can be present in certain plastic devices such as polyvinyl chloride types. These devices are often sterilized using ethylene oxide, leading to the formation of 2-chloroethanol, especially when standard degassing procedures are not sufficient to remove the residual compound .

Synthesis Analysis

The synthesis of 2-chloroethanol can occur through the degradation of 1,2-dichloroethane (1,2-DCE), which is a synthetic compound not naturally formed. Microbial cultures capable of using 1,2-DCE as a sole carbon source for growth degrade it via a pathway that includes 2-chloroethanol, chloroacetaldehyde, and chloroacetate, eventually leading to glycolate. The enzymes responsible for this conversion have been isolated and characterized, revealing the genetic and biochemical underpinnings of this degradation process .

Molecular Structure Analysis

The molecular structure of 2-chloroethanol has been studied using techniques such as electron diffraction and microwave spectroscopy. These studies have revealed that 2-chloroethanol exists predominantly in a gauche form about the carbon-carbon bond, allowing for a close approach between the hydrogen and chlorine atoms. This structure suggests the presence of an intramolecular hydrogen bond, which is supported by the observed molecular coordinates and bond lengths obtained from the isotopic species studied .

Chemical Reactions Analysis

2-Chloroethanol can participate in various chemical reactions, including its formation through the reaction between ethylene glycol and hydrogen chloride. This reaction has been studied using density functional theory (DFT) calculations, which show that the reaction proceeds differently in a water-like environment compared to the gas phase. The presence of a simulated water environment significantly lowers the reaction barrier and leads to an early dissociation of HCl, resulting in the formation of protonated ethylene glycol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethanol are influenced by its molecular structure and the presence of intramolecular interactions. For instance, the O-H bond length in 2-chloroethanol is longer than in ethanol, which can be attributed to the intramolecular hydrogen bond. The electron diffraction studies have provided insights into the distances involving hydrogen atoms and the average amplitude of vibration for these distances, which are crucial for understanding the behavior of 2-chloroethanol under different conditions .

Scientific Research Applications

Mixture Properties and Interactions

  • Volumetric Properties: 2-Chloroethanol has been studied in mixtures with N,N-dimethylformamide and water, revealing insights into its densities and volumetric properties at different temperatures (Li Xu, Guimei Lin, Xu Wang, & Rui-sen Lin, 2006).
  • Ternary Solvent Systems: The density and volume properties of 2-Chloroethanol in a ternary solvent system including 2-methoxyethanol and 1,2-dimethoxyethane were examined, offering insights into molecular association and structural effects (Giorgia Ferrari et al., 2003).

Reaction and Degradation Studies

  • Dehalorespiration in Microbial Consortia: The degradation of 1,2-dichloroethane by anodophilic microbial consortia in microbial fuel cells was explored, shedding light on bioelectrochemical activities and environmental remediation potential (H. Pham et al., 2009).
  • Hydrodechlorination Studies: Research on aqueous-phase catalytic hydrodechlorination over palladium nanoparticles highlights potential applications in treating chlorinated organic compounds (Omneya El-Sharnouby et al., 2018).

Spectroscopic Analysis

  • FIR Spectroscopy and DFT Calculations: A study involving far-infrared spectroscopy and density functional theory calculations of 2-chloroethanol provides insights into its molecular structure and potential synthetic routes in interstellar clouds (Killian Hull, Rebekah M. Soliday, & P. Raston, 2020).

Environmental and Health Implications

  • Uncoupling of Oxidative Phosphorylation: The impact of chloroethanols, including 2-chloroethanol, on rat liver mitochondrial respiration was investigated, important for understanding environmental and health effects (H. Bhat, G. Asimakis, & G. Ansari, 1991).
  • Biodegradation Pathways: Research on the genetics and biochemistry of 1,2-dichloroethane degradation by microbial cultures enhances our understanding of environmental remediation processes (D. Janssen, J. V. D. Ploeg, & F. Pries, 1994).

Safety And Hazards

2-Chloroethanol-1,1,2,2-d4 is classified as a dangerous substance . It is flammable and may be corrosive to metals . It is fatal if swallowed, in contact with skin, or if inhaled . It causes serious eye damage and is harmful to aquatic life . It is classified as an extremely hazardous substance in the United States .

properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIFAVKTNFCBPC-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583835
Record name 2-Chloro(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethanol-1,1,2,2-d4

CAS RN

117067-62-6
Record name 2-Chloro(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117067-62-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
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Synthesis routes and methods II

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
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pyridinium ethylsulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanol-1,1,2,2-d4
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2-Chloroethanol-1,1,2,2-d4
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Reactant of Route 6
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